molecular formula C13H12ClN3O3S2 B2726421 Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-07-9

Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2726421
CAS No.: 392318-07-9
M. Wt: 357.83
InChI Key: NTBWKBHRQKFYBX-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound. It likely belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving corresponding aniline, anhydrous sodium acetate, and ethyl chloroacetate .

Scientific Research Applications

Cytotoxic Agents in Cancer Research

1,3,4-thiadiazole derivatives, including compounds structurally similar to Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been studied for their potential as cytotoxic agents against various human tumor cell lines. Such compounds have shown promise in inducing apoptosis in cancer cells, thereby contributing to cancer therapy research (Almasirad et al., 2016).

Diabetes Treatment

The 1,3,4-thiadiazole derivatives have been explored for their α-glucosidase inhibitory activity, which is significant in the treatment of type 2 diabetes. These compounds, including variations of this compound, demonstrate potential as non-sugar-based inhibitors for diabetes management (Saeedi et al., 2020).

Fungicidal Applications

Some thiadiazole derivatives have been synthesized and tested for their fungicidal activity against diseases like rice sheath blight. These studies are essential for agricultural research and developing new fungicides (Chen, Li, & Han, 2000).

Antimicrobial Agents

Research has been conducted on 1,3,4-thiadiazole derivatives, including similar compounds to this compound, for their potential as antimicrobial agents. These compounds have shown moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger (Sah, Bidawat, Seth, & Gharu, 2014).

Drug-Like Molecular Properties Improvement

Studies on analogs of thiadiazole compounds have focused on enhancing their drug-like properties, such as solubility and potency. This research is pivotal in pharmacology for developing more effective and efficient drugs (Shukla et al., 2012).

Agricultural Growth Stimulants

Thiadiazole derivatives have also been investigated for their growth stimulant properties in agriculture. This research is crucial for enhancing crop yield and quality, thereby contributing to agricultural advancements (Knyazyan et al., 2013).

Properties

IUPAC Name

ethyl 2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBWKBHRQKFYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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